![molecular formula C17H17NO3 B6407659 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% CAS No. 1261965-93-8](/img/structure/B6407659.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%
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Overview
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid (DMCPA) is a novel carboxylic acid with a wide range of applications in scientific research. It is a versatile compound that can be used in both organic synthesis and as a reagent in biochemical and physiological experiments.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds. It can also be used as a reagent in biochemical and physiological experiments, such as enzyme assays and protein purification. 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% is a carboxylic acid that can act as a nucleophile in organic synthesis reactions. It can react with a variety of electrophiles, such as alkyl halides, to form carbon-carbon bonds. In biochemical and physiological experiments, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% can act as a ligand, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% can inhibit the activity of enzymes, such as cytochrome P450 and acetylcholinesterase. It can also bind to metal ions and modulate their activity. 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% in lab experiments is its versatility. It can be used as a reagent in organic synthesis reactions, as a ligand for metal ion binding, and as an inhibitor of enzymes. However, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% is not suitable for use in vivo experiments, as it has not been tested for safety in humans.
Future Directions
The future directions for 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its ability to bind to metal ions could lead to novel therapeutic strategies. Finally, further research into its safety and efficacy in vivo could lead to the development of new pharmaceuticals.
Synthesis Methods
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% is synthesized through a condensation reaction of 3-methylbenzoic acid and N,N-dimethylaminocarbonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane and is catalyzed by a strong acid such as hydrochloric acid. The reaction yields 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95% as a white solid.
properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-14(8-5-9-15(11)17(20)21)12-6-4-7-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFCOZWNIYGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691300 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid | |
CAS RN |
1261965-93-8 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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